molecular formula C15H12F3NO2 B5042082 N-[[2-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxol-5-amine

N-[[2-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxol-5-amine

Cat. No.: B5042082
M. Wt: 295.26 g/mol
InChI Key: HYNNOZOMGDPDIR-UHFFFAOYSA-N
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Description

N-[[2-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxol-5-amine is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxol-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[[2-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[[2-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[2-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may inhibit or activate specific enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[2-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxol-5-amine is unique due to its combination of a trifluoromethyl group and a benzodioxole moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .

Properties

IUPAC Name

N-[[2-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO2/c16-15(17,18)12-4-2-1-3-10(12)8-19-11-5-6-13-14(7-11)21-9-20-13/h1-7,19H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNNOZOMGDPDIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NCC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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